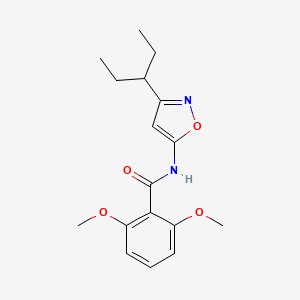

2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide is a chemical compound belonging to the benzamide and isoxazole family. It is known for its application as an herbicide, particularly in vineyards and tree nut orchards for the preemergence control of broadleaf weeds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide involves several steps. The starting materials typically include 2,6-dimethoxybenzoic acid and 3-(pentan-3-yl)isoxazole. The reaction conditions often involve the use of reagents such as thionyl chloride for the formation of acid chlorides, followed by amide formation using amines .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide has several scientific research applications:

Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.

Biology: Investigated for its effects on plant growth and development.

Medicine: Explored for potential therapeutic applications due to its structural similarity to bioactive molecules.

Industry: Used in the formulation of herbicides for agricultural applications

Wirkmechanismus

The mechanism of action of 2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide involves inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. This results in the preemergence control of broadleaf weeds by preventing their growth and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoxaben: Another herbicide with a similar structure and application.

2,6-dimethoxy-N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)benzamide: A structurally related compound with similar herbicidal properties

Uniqueness

2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .

Biologische Aktivität

2,6-Dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, effectiveness in various assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzamide core substituted with a dimethoxy group and an isoxazole moiety, contributing to its biological properties.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that derivatives of benzamide compounds exhibit significant antibacterial properties against various pathogens.

- Inhibition of Chitin Synthesis : Recent research indicates that this compound effectively inhibits chitin synthesis in certain insect species, which may have implications for pest control.

- Anticonvulsant Potential : Preliminary data suggest that it may possess anticonvulsant properties, warranting further investigation.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed through various in vitro assays. The Minimum Inhibitory Concentration (MIC) values were determined against multiple bacterial strains. The results are summarized in Table 1.

| Microorganism | MIC (µg/mL) | Standard |

|---|---|---|

| Staphylococcus aureus | 4 | Norfloxacin (2) |

| Escherichia coli | 8 | Chloromycin (7) |

| Pseudomonas aeruginosa | 16 | Amoxicillin (32) |

| Candida albicans | 4 | Fluconazole (8) |

Inhibition of Chitin Synthesis

Inhibition of chitin synthesis is a critical mechanism for developing insecticides. A study quantitatively assessed the chitin synthesis-inhibitory activity of the compound using cultured integument from Chilo suppressalis. The results indicated that the compound significantly inhibited chitin synthesis at concentrations as low as 10 µg/mL, demonstrating its potential as an insect growth regulator.

Anticonvulsant Activity

Research into the anticonvulsant properties of similar compounds has shown promise. In a study involving zebrafish models exposed to pentylenetetrazole (PTZ), compounds with structural similarities to this compound exhibited significant reductions in seizure activity. While specific data for this compound are still emerging, it suggests a potential pathway for further exploration in epilepsy treatment.

Case Studies

- Chitin Synthesis Inhibition Study : A comprehensive study demonstrated that several isoxazole derivatives, including the target compound, inhibited chitin synthesis effectively. The study employed classical QSAR methods to analyze structure-activity relationships, revealing critical physicochemical properties that enhance biological activity.

- Antimicrobial Efficacy Evaluation : A recent publication highlighted the effectiveness of benzamide derivatives against resistant strains of bacteria. The study noted that modifications to the isoxazole ring significantly influenced antimicrobial potency.

Eigenschaften

CAS-Nummer |

82558-72-3 |

|---|---|

Molekularformel |

C17H22N2O4 |

Molekulargewicht |

318.4 g/mol |

IUPAC-Name |

2,6-dimethoxy-N-(3-pentan-3-yl-1,2-oxazol-5-yl)benzamide |

InChI |

InChI=1S/C17H22N2O4/c1-5-11(6-2)12-10-15(23-19-12)18-17(20)16-13(21-3)8-7-9-14(16)22-4/h7-11H,5-6H2,1-4H3,(H,18,20) |

InChI-Schlüssel |

WKYYKZKJALIJTP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.